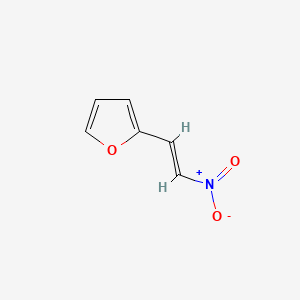

2-(2-Nitrovinyl)furan

Description

The exact mass of the compound this compound is 139.026943022 g/mol and the complexity rating of the compound is 150. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5650. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-nitroethenyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUICGOYGDHVBH-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878874 | |

| Record name | 2-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-18-3, 32782-45-9 | |

| Record name | Furan, 2-(2-nitrovinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Nitrovinyl)furan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Nitroethenyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 699-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-(2-Nitrovinyl)furan

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Nitrovinyl)furan

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. The document details a reliable synthetic protocol via the Henry-von Pechmann reaction, elucidates the underlying reaction mechanism, and presents a thorough characterization of the final product using a suite of analytical techniques. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel organic compounds and for professionals in the field of drug development exploring new therapeutic agents.

Introduction: The Significance of this compound

This compound, also known as 1-(2-furyl)-2-nitroethylene, is a nitro-substituted heterocyclic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol .[1][2][3] Its structure, featuring a furan ring conjugated with a nitrovinyl group, imparts a unique combination of chemical reactivity and biological activity. The presence of the nitro group, a potent electron-withdrawing moiety, makes the vinyl group susceptible to nucleophilic attack, rendering it a versatile intermediate for the synthesis of more complex molecules.

From a pharmaceutical perspective, the nitrovinyl functional group is a well-documented pharmacophore, exhibiting a broad spectrum of antimicrobial activities.[4][5][6] Specifically, this compound has demonstrated promising efficacy against various pathogenic bacteria and fungi, including strains of Staphylococcus aureus, Escherichia coli, and Candida albicans.[5][6] This has positioned it as a lead compound for the development of novel anti-infective agents. Furthermore, derivatives of nitrovinylfurans are being investigated for their potential to interfere with bacterial quorum-sensing systems, a mechanism that regulates virulence in many pathogens.[7]

Beyond its medicinal applications, the conjugated π-system of this compound also makes it a candidate for applications in materials science, particularly in the development of organic electronic materials and nonlinear optical materials. The ability to tune its electronic properties through chemical modification opens avenues for the design of novel functional materials.

This guide provides a detailed, field-proven methodology for the synthesis of this compound and a comprehensive protocol for its characterization, ensuring both high purity and structural confirmation.

Synthesis of this compound: The Henry Reaction

The most common and efficient method for the synthesis of this compound is the Henry reaction, also known as the nitroaldol reaction.[8][9] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[8][10] In this specific case, furan-2-carbaldehyde (furfural) is reacted with nitromethane.[4][5]

Reaction Mechanism

The Henry reaction proceeds through a series of reversible steps, as illustrated below. The key to a successful synthesis lies in driving the equilibrium towards the dehydrated product, this compound.

Caption: Mechanism of the Henry reaction for the synthesis of this compound.

The choice of base is critical. While weaker bases can be used, stronger bases like sodium tert-butoxide are effective in promoting the reaction.[5] The subsequent dehydration of the intermediate β-nitro alcohol is often facilitated by the reaction conditions, especially with heating, to yield the final conjugated nitroalkene.

Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

-

Furan-2-carbaldehyde (furfural)

-

Nitromethane

-

Sodium tert-butoxide

-

Methanol

-

Dilute Hydrochloric Acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furan-2-carbaldehyde in methanol.

-

Addition of Reagents: To this solution, add nitromethane, followed by the slow, portion-wise addition of sodium tert-butoxide while stirring. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The product, this compound, is a yellow crystalline solid.[4][5]

-

Work-up: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Carefully acidify the reaction mixture with dilute HCl until it is neutral to slightly acidic. This will precipitate the crude product.

-

Isolation and Purification: Filter the precipitated yellow solid and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield bright yellow crystals.[4] Dry the purified product under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose. The expected physical properties include a melting point in the range of 70-75 °C.[2][4]

Spectroscopic and Spectrometric Data

The following table summarizes the key spectroscopic and spectrometric data used to characterize this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the furan ring protons and the vinyl protons. The vinyl protons typically appear as doublets with a large coupling constant, indicative of a trans configuration. The furan protons will show characteristic splitting patterns.[4][11] |

| ¹³C NMR | Resonances for the six carbon atoms in the molecule, including those of the furan ring and the nitrovinyl group.[5][11] |

| FT-IR | Characteristic absorption bands for the C-H bonds of the furan ring, the C=C double bond of the vinyl group, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[11] |

| UV-Vis | An absorption maximum in the ultraviolet-visible region due to the extended π-conjugation of the molecule. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 139.11).[1] |

Table 1: Summary of Spectroscopic and Spectrometric Data for this compound

Detailed Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz). Expected chemical shifts (δ) are approximately 6.5-7.8 ppm for the furan and vinyl protons.[4]

-

¹³C NMR: The same sample is used to acquire the ¹³C NMR spectrum. This provides confirmation of the carbon skeleton of the molecule.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is analyzed, typically using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. The resulting spectrum should display the characteristic vibrational frequencies of the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

The molecular weight of the synthesized compound is confirmed by mass spectrometry. Electron ionization (EI) is a common technique used for this purpose.[1] The fragmentation pattern can also provide additional structural information.

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared, and its absorbance is measured over a range of wavelengths. The wavelength of maximum absorbance (λ_max) is a characteristic property of the conjugated system.

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken. Furan-2-carbaldehyde and nitromethane are flammable and toxic. Sodium tert-butoxide is a strong base and is corrosive. The synthesis should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined a detailed and reliable procedure for the synthesis and characterization of this compound. The Henry reaction provides an efficient route to this valuable compound, and the described analytical techniques ensure the confirmation of its structure and purity. The information presented herein is intended to empower researchers and drug development professionals in their efforts to synthesize and utilize this and related nitrovinylfuran derivatives for a variety of applications, from the development of new antimicrobial agents to the creation of novel organic materials.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound 98 699-18-3 [sigmaaldrich.com]

- 3. chemeo.com [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Henry Reaction [organic-chemistry.org]

- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 11. spectrabase.com [spectrabase.com]

A Comprehensive Spectroscopic Analysis of 2-(2-Nitrovinyl)furan: An In-depth Technical Guide

Abstract

2-(2-Nitrovinyl)furan, a derivative of the versatile platform chemical furfural, is a compound of significant interest due to its chemical reactivity and potential applications in synthesis and materials science.[1] A thorough structural elucidation is paramount for its application, and this is primarily achieved through a combination of modern spectroscopic techniques. This technical guide provides a detailed analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the principles of each technique, present detailed experimental protocols, and offer an expert interpretation of the spectral data, grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of the structural characterization of this and similar nitroalkene compounds.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₆H₅NO₃, Molecular Weight: 139.11 g/mol ) is a crystalline yellow solid synthesized from the condensation of furfural and nitromethane.[2][3][4] Its structure features a furan ring conjugated with a nitrovinyl group, creating an electron-deficient π-system. This electron-withdrawing nature of the nitro group significantly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming its identity, assessing its purity, and predicting its reactivity in further chemical transformations.

This guide will systematically dissect the information revealed by three core spectroscopic methods, providing a holistic view of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides information on the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for the furan ring protons and the vinyl protons.[5] The conjugation of the nitrovinyl group with the furan ring deshields the protons, causing them to appear at higher chemical shifts (downfield) compared to unsubstituted furan.[6][7]

The spectrum is characterized by signals corresponding to three protons on the furan ring and two protons on the vinyl group.[1][3] The protons on the double bond are expected to be in a trans configuration, which is the thermodynamically more stable isomer. This is confirmed by the large coupling constant (J-value) between the two vinyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (Furan) | ~7.8 | Doublet of doublets (dd) | ~1.9, 0.9 |

| Hα (Vinyl) | ~7.55 | Doublet (d) | ~13.5 |

| H3 (Furan) | ~7.45 | Doublet of doublets (dd) | ~3.3, 0.9 |

| Hβ (Vinyl) | ~6.9 | Doublet (d) | ~13.5 |

| H4 (Furan) | ~6.5 | Doublet of doublets (dd) | ~3.3, 1.9 |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[3]

Causality Behind the Assignments:

-

Furan Protons (H3, H4, H5): The protons on the furan ring exhibit characteristic splitting patterns due to coupling with each other.[8] H5 is typically the most downfield due to its proximity to the electron-withdrawing oxygen and the conjugated side chain. H3 and H4 show coupling to each other and to H5, resulting in doublet of doublets patterns.[9]

-

Vinyl Protons (Hα, Hβ): The two vinyl protons appear as doublets due to coupling with each other. The large J-value of ~13.5 Hz is characteristic of a trans relationship between the two protons. Hα, being closer to the furan ring, and Hβ, being adjacent to the strongly electron-withdrawing nitro group, have distinct chemical shifts.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the peaks to determine the relative proton ratios and measure the chemical shifts (δ) relative to TMS (0.00 ppm) and the coupling constants (J) in Hertz.[10]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.

The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals, corresponding to the six carbon atoms in the molecule.[3] The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.[11]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (Furan) | ~147.1 |

| C5 (Furan) | ~146.8 |

| Cβ (Vinyl) | ~135.0 |

| Cα (Vinyl) | ~125.7 |

| C3 (Furan) | ~120.3 |

| C4 (Furan) | ~113.6 |

Note: These are approximate values based on literature data.[3]

Causality Behind the Assignments:

-

Furan Carbons (C2, C3, C4, C5): The furan carbons resonate in the aromatic/heteroaromatic region. C2 and C5, being adjacent to the oxygen atom, are the most downfield.[12] The carbon attached to the nitrovinyl substituent (C2) is distinguished from C5. C3 and C4 appear at higher fields (more shielded).

-

Vinyl Carbons (Cα, Cβ): These carbons appear in the alkene region of the spectrum.[13] The electron-withdrawing effect of the nitro group significantly deshields Cβ, causing it to resonate further downfield than Cα.[14]

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Acquisition: Acquire a proton-decoupled spectrum to produce single lines for each carbon. This typically involves longer acquisition times or a greater number of scans compared to ¹H NMR.

-

Processing & Analysis: Process the FID similarly to the ¹H spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or TMS (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[15] It is an excellent tool for identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by strong absorptions corresponding to the nitro group (NO₂), the carbon-carbon double bonds (C=C) of the vinyl group and furan ring, and the carbon-hydrogen (C-H) bonds.[5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Furan) & Vinylic |

| ~1640 | C=C Stretch | Vinylic (Alkene) |

| ~1550-1475 | Asymmetric NO₂ Stretch | Nitro |

| ~1360-1290 | Symmetric NO₂ Stretch | Nitro |

| ~1020 | C-O-C Stretch | Furan Ring |

Causality Behind the Assignments:

-

Nitro Group (NO₂): The most diagnostic peaks in the spectrum are the two strong bands for the nitro group.[16] The asymmetric stretch appears at a higher frequency (~1550-1475 cm⁻¹) than the symmetric stretch (~1360-1290 cm⁻¹).[17][18] Conjugation with the furan and vinyl system tends to shift these bands to lower frequencies.[16]

-

C=C and C-H Bonds: The stretching vibration for the C=C bond of the vinyl group is observed around 1640 cm⁻¹.[19] The C-H stretching vibrations for the protons on the furan ring and the vinyl group appear above 3000 cm⁻¹, which is characteristic for sp² hybridized C-H bonds.

-

Furan Ring: The characteristic C-O-C stretching of the furan ring provides a useful fingerprint band around 1020 cm⁻¹.[20]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum, yielding a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[21] It provides the exact molecular weight of the compound and valuable structural information from the fragmentation pattern of the molecule.

Interpretation of the Mass Spectrum

In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•).[22] This molecular ion is energetically unstable and fragments into smaller, charged ions.

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺•): The spectrum will show a clear molecular ion peak at an m/z value of 139, corresponding to the molecular weight of C₆H₅NO₃.[2][23] This is the highest mass peak in the spectrum (excluding isotope peaks).

-

Major Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral fragments. Common fragmentation patterns for nitroalkenes involve the loss of the nitro group or parts of it.[24]

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

| 139 | [C₆H₅NO₃]⁺• | - (Molecular Ion) |

| 109 | [C₆H₅O₂]⁺ | •NO |

| 93 | [C₆H₅O]⁺ | •NO₂ |

| 65 | [C₅H₅]⁺ | CO from [C₆H₅O]⁺ |

| 39 | [C₃H₃]⁺ | C₂H₂ from [C₅H₅]⁺ |

Causality Behind the Fragmentation:

-

Loss of •NO₂ (m/z 93): A very common fragmentation for nitro compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂) and the formation of a [C₆H₅O]⁺ ion.

-

Loss of •NO (m/z 109): Loss of a nitric oxide radical (•NO) is another possible fragmentation pathway.

-

Furan Ring Fragmentation: The fragment at m/z 93 (furylvinyl cation) can further fragment by losing carbon monoxide (CO), a characteristic fragmentation of the furan ring, to give an ion at m/z 65.[25] Subsequent loss of acetylene (C₂H₂) can lead to the fragment at m/z 39.

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatography (GC-MS) column.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause reproducible ionization and fragmentation.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features, comparing them to known fragmentation rules and databases like the NIST WebBook.[2]

Conclusion: A Unified Structural Picture

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of this compound.

-

Mass Spectrometry confirms the molecular formula (C₆H₅NO₃) and molecular weight (139 g/mol ).

-

IR Spectroscopy unequivocally identifies the key functional groups: the nitro group (NO₂), the furan ring (C-O-C), and the vinyl and aromatic C=C and C-H bonds.

-

NMR Spectroscopy (¹H and ¹³C) elucidates the precise connectivity of the carbon-hydrogen framework, confirming the 2-substituted furan ring, the nitrovinyl side chain, and the trans stereochemistry of the double bond.

Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the molecule's identity. The methodologies and interpretative frameworks presented in this guide serve as a reliable protocol for the analysis of this compound and can be adapted for the characterization of other novel small molecules in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. DSpace [kb.osu.edu]

- 10. askthenerd.com [askthenerd.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 13. 13C-NMR study of labeled vinyl groups in paramagnetic myoglobin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. compoundchem.com [compoundchem.com]

- 15. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 16. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scientists.uz [scientists.uz]

- 21. scienceready.com.au [scienceready.com.au]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. This compound [webbook.nist.gov]

- 24. researchgate.net [researchgate.net]

- 25. whitman.edu [whitman.edu]

An In-depth Technical Guide to 2-(2-Nitrovinyl)furan: Synthesis, Properties, and Applications in Drug Development

For Correspondence: Senior Application Scientist, Gemini Division, Google Research

Abstract

This technical guide provides a comprehensive overview of 2-(2-nitrovinyl)furan (CAS No. 699-18-3), a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document details the compound's chemical identity, structure, and physicochemical properties. A robust and efficient synthesis protocol via a base-catalyzed Henry condensation is presented, complete with detailed experimental procedures and causality-driven explanations. The guide offers an in-depth analysis of its spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, the chemical reactivity of this compound is explored, with a focus on its participation in key carbon-carbon bond-forming reactions such as the Friedel-Crafts and Morita-Baylis-Hillman reactions. A significant portion of this guide is dedicated to its applications in drug development, summarizing its potent antimicrobial activity against a broad spectrum of pathogens and elucidating its mechanism of action, which involves the induction of oxidative stress. Finally, a thorough discussion of its toxicological profile and essential safety and handling protocols is provided to ensure its responsible use in a research setting.

Introduction and Chemical Identity

This compound, also known as 1-(2-furyl)-2-nitroethylene, is a crystalline organic compound featuring a furan ring conjugated to a nitrovinyl group.[1] This electron-withdrawing nitro group, in conjugation with the furan ring and the vinyl bridge, makes the molecule an excellent Michael acceptor and imparts it with a unique electronic profile that is central to its reactivity and biological activity. Its potential as an antiprotozoal and antimicrobial agent has made it a subject of considerable interest for researchers in drug discovery and development.

The furan moiety is a common scaffold in many biologically active compounds and natural products, often serving as a key building block in medicinal chemistry.[2] The introduction of the nitrovinyl functional group enhances its electrophilicity and provides a handle for a variety of chemical transformations, making it a valuable synthetic intermediate.

Table 1: Chemical Identity and Properties of this compound

| Identifier | Value | Source(s) |

| CAS Number | 699-18-3 | [NIST], [Sigma-Aldrich] |

| Molecular Formula | C₆H₅NO₃ | [NIST], [Sigma-Aldrich] |

| Molecular Weight | 139.11 g/mol | [Sigma-Aldrich] |

| IUPAC Name | 2-((E)-2-nitroethenyl)furan | [PubChem] |

| Synonyms | 1-(2-Furyl)-2-nitroethylene, β-Nitrovinylfuran | [NIST] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 72-75 °C | [Sigma-Aldrich] |

| SMILES | C1=COC(=C1)/C=C/--INVALID-LINK--[O-] | [PubChem] |

| InChIKey | WVUICGOYGDHVBH-ONEGZZNKSA-N | [NIST] |

Synthesis and Mechanistic Insight

The most common and efficient synthesis of this compound is achieved through the Henry reaction (also known as a nitroaldol reaction), which involves the base-catalyzed condensation of furfural with nitromethane.[1][3] The choice of base is critical to the reaction's efficiency and reaction time. While traditional methods employed catalysts like sodium hydroxide or isobutylamine which required longer reaction times and heating, the use of stronger, non-nucleophilic bases like sodium tert-butoxide can drive the reaction to completion rapidly at room temperature.[1]

The reaction proceeds via the deprotonation of nitromethane by the base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of furfural. The resulting β-nitro alkoxide intermediate is subsequently protonated during workup, followed by dehydration (elimination of water) to yield the conjugated product, this compound. The final elimination step is favored by the formation of a highly conjugated system involving the furan ring, the vinyl group, and the nitro group.

Figure 1: General mechanism of the Henry condensation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the literature, emphasizing efficiency and purity.[1]

Materials:

-

Furfural (freshly distilled)

-

Nitromethane

-

Sodium tert-butoxide

-

Methanol

-

Dilute Hydrochloric Acid (HCl)

-

Distilled Water

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve freshly distilled furfural (1.0 eq) in methanol at room temperature.

-

Addition of Reactants: To this solution, add nitromethane (1.2 eq). Stir the mixture to ensure homogeneity.

-

Catalysis: Slowly add a solution of sodium tert-butoxide (1.1 eq) in methanol to the reaction mixture. The addition should be controlled to manage any exotherm. A color change to deep red or brown is typically observed.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is rapid and typically reaches completion within 15-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[1]

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding dilute HCl until the mixture is acidic (pH ~5-6). This step neutralizes the base and facilitates the precipitation of the product.

-

Precipitation and Isolation: Add cold distilled water to the mixture. A yellow crystalline solid of this compound will precipitate out.[4] Collect the solid by vacuum filtration and wash the filter cake with cold water.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Drying and Characterization: Dry the purified yellow crystals under vacuum. The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR).

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a clear fingerprint of the molecule. The trans-configuration of the vinyl protons is confirmed by the large coupling constant (~13.5 Hz).

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

| Atom Position (see Fig. 2) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source(s) |

| C2 | - | 147.1 | [2] |

| C3 | 6.5 | 113.6 | [2] |

| C4 | 7.8 | 120.3 | [2] |

| C5 | 7.55 | 146.8 | [2] |

| Cα (Vinyl) | 6.9 | 125.7 | [2] |

| Cβ (Vinyl) | 7.45 | 135.0 | [2] |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Assignments are based on literature data.[2]

Figure 2: Chemical structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the key functional groups within the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |

| ~3100 | C-H stretch (furan ring) | [NIST IR] |

| ~1640 | C=C stretch (vinyl) | [NIST IR] |

| ~1515, ~1340 | N-O asymmetric & symmetric stretch (NO₂) | [NIST IR] |

| ~960 | C-H bend (trans-alkene) | [NIST IR] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): m/z = 139[5]

-

Key Fragments: Fragmentation patterns typically involve the loss of the nitro group (NO₂) and cleavage of the furan ring.

Chemical Reactivity and Synthetic Utility

The electron-deficient nature of the double bond in this compound makes it a potent Michael acceptor, readily undergoing conjugate addition reactions. It also participates in various cycloadditions and other synthetically useful transformations.

Friedel-Crafts Alkylation

This compound can act as an electrophile in Friedel-Crafts type alkylations with electron-rich aromatic compounds like naphthols. This reaction provides a direct route to C-alkylated naphthol derivatives. The reaction can proceed even without a traditional Lewis acid catalyst, sometimes just in the presence of water, highlighting the high reactivity of the nitrovinylfuran system.

Figure 3: Workflow for the Friedel-Crafts alkylation of 2-naphthol with this compound.

Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman reaction is a powerful C-C bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or phosphine.[6][7] this compound serves as the activated alkene component in this reaction, leading to the formation of highly functionalized allylic alcohols, which are versatile building blocks for further synthesis.

The mechanism involves the initial Michael addition of the nucleophilic catalyst to this compound, generating a zwitterionic enolate. This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final MBH adduct.[7]

Applications in Drug Development: Antimicrobial Activity

A primary driver for the scientific interest in this compound is its potent and broad-spectrum antimicrobial activity. It has demonstrated efficacy against a range of pathogenic bacteria and fungi.[1][2]

Mechanism of Antimicrobial Action

The antimicrobial effect of this compound is primarily attributed to its ability to induce oxidative stress within microbial cells.[8] Studies have shown that exposure to the compound leads to an increase in reactive oxygen species (ROS), such as superoxide anions.[9] This surge in ROS overwhelms the cell's antioxidant defense systems, leading to significant damage to critical biomolecules. The compound has been shown to cause:

-

Lipid Peroxidation: Damage to cell membranes, evidenced by an increase in malondialdehyde, a key marker of lipid peroxidation.[9]

-

Protein Oxidation: Damage to essential enzymes and structural proteins.[10]

-

DNA Damage: Increased levels of fragmented DNA, ultimately leading to cell death.[10]

Furthermore, this compound can act synergistically with conventional bactericidal antibiotics like amoxicillin and ciprofloxacin, potentially enhancing their efficacy and combating antibiotic resistance.[2][9]

Spectrum of Activity and Potency

The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 4: Antimicrobial Activity of this compound

| Pathogen | Type | Activity Noted | Source(s) |

| Escherichia coli | Gram-negative Bacteria | 80% inhibition | [11] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 96% inhibition | [11] |

| Staphylococcus aureus | Gram-positive Bacteria | 96% inhibition | [11] |

| Salmonella typhimurium | Gram-negative Bacteria | 100% inhibition | [11] |

| Candida albicans | Fungus (Yeast) | 100% inhibition; MIC: 12.5-25 µg/mL | [2][11] |

| Candida krusei | Fungus (Yeast) | MIC: 12.5 µg/mL (as inclusion complex) | [2] |

| Geotrichum albidus | Fungus | Inhibition zone: 20 mm | [10] |

Note: Inhibition percentages and zones are from agar diffusion assays. MIC (Minimum Inhibitory Concentration) values indicate high potency.

Safety, Handling, and Toxicology

As with any active chemical compound, proper handling and an understanding of its toxicological profile are paramount.

GHS Hazard Classification

This compound is classified with the following hazards:

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)

-

H315: Causes skin irritation (Skin Irritation, Category 2)

-

H318: Causes serious eye damage (Serious Eye Damage, Category 1)

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3)

Signal Word: Danger

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is required.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Toxicological Profile

However, other toxicological studies, including the Ames test, sister chromatid exchange, and an in vitro micronucleus assay, have indicated no mutagenic or genotoxic effects.[2] This suggests that its toxicity may be primarily linked to acute oxidative damage rather than direct interaction with genetic material. As with many nitroaromatic compounds, the potential for toxicity warrants careful handling and further investigation, especially for any therapeutic application.

Conclusion

This compound is a compound of significant scientific merit, bridging the fields of organic synthesis and medicinal chemistry. Its straightforward and efficient synthesis makes it readily accessible for research. The unique electronic properties conferred by its conjugated nitrovinylfuran structure endow it with versatile reactivity, enabling its use as a building block for more complex molecules. Most notably, its potent, broad-spectrum antimicrobial activity, driven by the induction of oxidative stress, positions it as a promising lead compound in the ongoing search for new anti-infective agents. Future research should focus on optimizing its therapeutic index, exploring structure-activity relationships to enhance efficacy and reduce toxicity, and further elucidating its potential for synergistic therapies. This guide provides a foundational resource for researchers aiming to explore and harness the potential of this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

biological activity of 2-(2-Nitrovinyl)furan derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(2-Nitrovinyl)furan Derivatives

Abstract: The furan scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for numerous natural products and synthetic therapeutic agents.[1] Among its myriad derivatives, the this compound (NVF) class has emerged as a particularly potent and versatile chemotype. Characterized by an electron-rich furan ring conjugated to a highly electrophilic nitrovinyl moiety, these compounds exhibit a broad and potent spectrum of biological activities, including antimicrobial, antiparasitic, and emerging anticancer properties. This technical guide provides a comprehensive exploration of the synthesis, multifaceted mechanisms of action, and diverse therapeutic potential of NVF derivatives. We delve into the causal relationships behind their bioactivity, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship data to inform future drug development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of this promising class of compounds.

The principal synthetic route to this compound and its derivatives is the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming condensation between an aldehyde (furfural) and a nitroalkane (nitromethane).[2][3] The choice of catalyst is critical to the reaction's efficiency; while traditional methods required extended reaction times and heat, modern approaches utilize stronger bases like sodium tert-butoxide, which can drive the reaction to completion in minutes at room temperature.[2] This optimization is crucial for producing high-purity material for biological screening in a time- and resource-efficient manner.

The resulting product, this compound, is a crystalline yellow solid with a melting point between 68-70°C.[2][3] Its structure, confirmed by NMR spectroscopy, features characteristic signals for the furan ring protons and the vinyl protons, providing a straightforward method for reaction monitoring and product confirmation.[4]

References

The Advent and Ascendance of Furan-Based Nitroalkenes: A Technical Guide for Drug Development Professionals

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, prized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] When conjugated with the potent electrophilic nitroalkene moiety, a unique class of compounds emerges: the furan-based nitroalkenes. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these compounds. We will delve into the mechanistic underpinnings of their synthesis, explore their diverse pharmacological activities with a focus on antimicrobial and anticancer applications, and discuss critical toxicological considerations for their development as therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

A Historical Perspective: From Furan's Discovery to the Dawn of Nitroalkene Chemistry

The story of furan-based nitroalkenes is not one of a single, serendipitous discovery but rather the convergence of two distinct streams of chemical exploration. The journey begins with the isolation of the first furan derivative, 2-furoic acid, from the dry distillation of mucic acid by Carl Wilhelm Scheele in 1780.[3] This was followed by Johann Wolfgang Döbereiner's report of furfural in 1831, a key aldehyde that would become a cornerstone for the synthesis of many furan derivatives.[3]

Parallel to these developments, the field of nitro chemistry was evolving. In 1895, the Belgian chemist Louis Henry described a pivotal carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, now famously known as the Henry reaction or nitroaldol reaction. This reaction provides access to β-nitro alcohols, which are direct precursors to nitroalkenes through dehydration.[4]

The confluence of these two areas of research—the availability of furfural and the power of the Henry reaction—set the stage for the synthesis of furan-based nitroalkenes. While a definitive date for the first synthesis of a furan-based nitroalkene is not prominently recorded, early investigations into the biological activities of furan derivatives in the mid-20th century likely spurred the exploration of various functionalizations of the furan ring, including the introduction of the nitroalkene group. The recognition of the broad-spectrum antimicrobial properties of nitroaromatic compounds further fueled interest in synthesizing and evaluating furan-based nitroalkenes for their therapeutic potential.[4]

The Synthetic Cornerstone: The Henry Reaction

The primary and most versatile method for the synthesis of furan-based nitroalkenes is the Henry reaction, which involves the condensation of a furan aldehyde, most commonly furfural or its derivatives, with a nitroalkane.[4]

Reaction Mechanism

The reaction proceeds via a base-catalyzed nitroaldol addition followed by dehydration.

Diagram of the Henry Reaction Mechanism for Furfural

References

A Technical Guide to 2-(2-Nitrovinyl)furan: A Versatile Synthon in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitrovinyl)furan (NVF) has emerged as a powerful and versatile building block—a synthon—in organic synthesis. Characterized by a furan ring conjugated to an electron-deficient nitrovinyl moiety, NVF displays a rich and predictable reactivity profile. Its pronounced electrophilicity at the β-carbon of the vinyl group makes it an exceptional Michael acceptor, while the nitro group itself serves as a synthetic handle for a variety of valuable transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, highlighting its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science. We will delve into its role in conjugate additions, cycloaddition reactions, and as a precursor to other functional groups, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the furan scaffold is a privileged structure. It is a key component in numerous natural products and pharmaceuticals and serves as a versatile intermediate due to its unique dienic and aromatic character.[1][2] When functionalized with a 2-nitrovinyl group, the resulting molecule, this compound (C₆H₅NO₃), becomes a highly activated and synthetically valuable synthon.[3][4][5]

The power of NVF lies in the synergistic interplay between its two key components:

-

The Furan Ring: An electron-rich aromatic heterocycle that can act as a diene in cycloadditions or undergo various substitution reactions.[1]

-

The Nitrovinyl Group: The potent electron-withdrawing nature of the nitro group renders the conjugated C=C bond highly electrophilic. This "umpolung" or reversal of polarity transforms the vinyl fragment into a potent acceptor for a wide range of nucleophiles.

This electronic profile makes NVF a cornerstone for synthesizing complex molecules, offering pathways to introduce nitrogen, extend carbon chains, and build intricate heterocyclic systems.[6][7][8] Its applications are particularly noted in the synthesis of compounds with significant biological activity, including antimicrobial and antiprotozoal agents.[6][9]

Synthesis of this compound: The Henry Reaction

The most common and efficient method for preparing this compound is the Henry reaction , also known as the nitro-aldol reaction.[10] This reaction involves the base-catalyzed condensation of an aldehyde (furfural) with a nitroalkane (nitromethane).

The reaction proceeds in two fundamental steps:

-

Deprotonation: A base removes an acidic α-proton from nitromethane to generate a resonance-stabilized nitronate anion.

-

Nucleophilic Addition & Dehydration: The nitronate anion attacks the electrophilic carbonyl carbon of furfural. The resulting β-hydroxy nitroalkane intermediate readily undergoes dehydration under the reaction conditions to yield the final conjugated nitroalkene, this compound.[10]

While various bases can be used, catalysts like sodium tert-butoxide have been shown to facilitate the reaction efficiently, often at room temperature with short reaction times.[6]

Caption: Synthesis of this compound via the Henry Reaction.

The Versatile Reactivity of this compound

The synthetic utility of NVF stems from its predictable and diverse reactivity, which can be categorized into three main areas.

NVF as a Potent Michael Acceptor

The primary role of this compound in synthesis is as a Michael acceptor.[11] The electron-withdrawing nitro group polarizes the double bond, creating a significant partial positive charge (δ+) on the β-carbon, making it highly susceptible to attack by nucleophiles (Michael donors).[12] This conjugate addition is a powerful C-C and C-heteroatom bond-forming reaction.[13]

Caption: General mechanism of the Michael addition to NVF.

A wide array of nucleophiles can be employed, leading to a diverse range of products.

| Nucleophile Type | Example | Product Class |

| Carbon | Malonates, β-ketoesters, organocuprates | Functionalized alkylfurans, 1,4-dicarbonyl precursors |

| Nitrogen | Amines, anilines, indoles | β-Amino nitroethylfurans |

| Sulfur | Thiols, thiophenols | β-Thioether derivatives |

| Oxygen | Alcohols, phenols | β-Alkoxy/Aryloxy derivatives |

The asymmetric Michael addition, using chiral catalysts, has been developed to afford enantiomerically enriched products, which is of particular importance in drug development.[14]

Cycloaddition Reactions: NVF as a Dienophile

While the furan ring itself is a competent diene, the electron-deficient double bond of the nitrovinyl substituent allows this compound to act as a dienophile in [4+2] Diels-Alder cycloadditions.[15][16] This reactivity provides a powerful route to construct complex, fused, and bridged polycyclic systems. The reaction typically proceeds with normal electron demand, where an electron-rich diene reacts with the electron-poor dienophile (NVF).[15]

The outcome of these reactions can be highly regioselective and stereoselective, offering reliable access to six-membered rings with multiple stereocenters.[16] The resulting cycloadducts, containing both the furan and nitro functionalities, are valuable intermediates for further synthetic manipulations.

Transformations of the Nitro Group: A Gateway to New Functionality

A key aspect of NVF's utility is that the nitro group is not merely an activating group but also a versatile functional handle that can be transformed into other valuable moieties. This synthetic "chameleon" character vastly expands its applications.

a) Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-based reductions (e.g., Fe/HCl, Zn/AcOH). This provides a direct route to β-aminoethylfuran derivatives, which are precursors to alkaloids and other nitrogen-containing bioactive molecules.

b) The Nef Reaction: Conversion to Carbonyls: The Nef reaction is a powerful transformation that converts a primary or secondary nitro group into a carbonyl group (aldehyde or ketone, respectively).[17][18][19] The process typically involves forming the nitronate salt with a base, followed by hydrolysis with a strong acid.[18][20] Modern, milder oxidative and reductive methods have also been developed.[17][21]

For products derived from Michael additions to NVF, the resulting secondary nitro group can be converted into a ketone via the Nef reaction. This two-step sequence—Michael addition followed by a Nef reaction—is a cornerstone strategy for the synthesis of 1,4-dicarbonyl compounds and related γ-keto esters or acids.[18][20]

Caption: Synthetic workflow illustrating the utility of NVF.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, field-proven protocols for the synthesis of this compound and a representative Michael addition.

Protocol 1: Synthesis of this compound via Henry Condensation

-

Objective: To prepare this compound from furfural and nitromethane.

-

Reagents:

-

Furfural (1.0 eq)

-

Nitromethane (1.5 eq)

-

Sodium tert-butoxide (1.1 eq)

-

Methanol (as solvent)

-

Hydrochloric acid (1 M)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural in methanol at 0 °C (ice bath).

-

Add nitromethane to the solution and stir for 5 minutes.

-

Prepare a solution of sodium tert-butoxide in methanol and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture back to 0 °C and carefully acidify with 1 M HCl until the pH is ~5-6. A yellow precipitate should form.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a yellow crystalline solid.[6]

-

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis (literature m.p. 72-75 °C).

Protocol 2: Michael Addition of Dimethyl Malonate to this compound

-

Objective: To demonstrate a typical carbon-carbon bond forming conjugate addition.

-

Reagents:

-

This compound (1.0 eq)

-

Dimethyl malonate (1.2 eq)

-

1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq, catalyst)

-

Tetrahydrofuran (THF, anhydrous)

-

-

Procedure:

-

To a solution of this compound in anhydrous THF, add dimethyl malonate.

-

Add DBU dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

-

-

Characterization: Confirm the structure of the product, dimethyl 2-(1-(furan-2-yl)-2-nitroethyl)malonate, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound is a testament to the power of strategic functionalization in organic synthesis. The simple combination of a furan ring and a nitrovinyl group creates a synthon with remarkable versatility. Its role as a superior Michael acceptor, a competent dienophile, and a precursor to amines and carbonyls secures its place as a valuable tool for synthetic chemists.

Future research will likely focus on expanding the scope of its applications in asymmetric catalysis to access complex chiral molecules with high enantiopurity. Furthermore, its use in cascade reactions, where multiple bonds are formed in a single operation, represents a promising avenue for increasing synthetic efficiency. As the demand for novel pharmaceuticals and functional materials grows, the strategic deployment of powerful synthons like this compound will continue to be a critical driver of innovation.

References

- 1. Furan as a versatile synthon [pubsapp.acs.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemeo.com [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. PubChemLite - this compound (C6H5NO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological activity of furan derivatives [wisdomlib.org]

- 8. biojournals.us [biojournals.us]

- 9. researchgate.net [researchgate.net]

- 10. Henry Reaction [organic-chemistry.org]

- 11. 2-Methyl-5-(2-nitrovinyl)furan | Benchchem [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Michael Addition [organic-chemistry.org]

- 14. Michael Addition catalyzed by Cupreidine Derivative - Buchler GmbH [buchler-gmbh.com]

- 15. sciforum.net [sciforum.net]

- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Nef Reaction [organic-chemistry.org]

- 19. organicreactions.org [organicreactions.org]

- 20. chemistry.mdma.ch [chemistry.mdma.ch]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(2-Nitrovinyl)furan (G-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitrovinyl)furan (G-0), a promising antimicrobial agent, presents both significant therapeutic potential and challenges related to its chemical stability. A thorough understanding of its degradation pathways is paramount for the development of stable pharmaceutical formulations, ensuring safety, efficacy, and shelf-life. This technical guide provides a comprehensive analysis of the stability of G-0, detailing its susceptibility to various environmental stressors and elucidating its probable degradation pathways. By integrating established principles of organic chemistry with analogous data from related nitrofuran and nitroalkene compounds, this document offers field-proven insights into the causal factors behind its instability and provides a framework for predictive degradation analysis. Detailed experimental protocols for forced degradation studies and analytical characterization are also presented to equip researchers with the necessary tools for robust stability assessment.

Introduction to this compound (G-0)

This compound, also known as G-0, is a synthetic compound derived from the condensation of furfural and nitromethane.[1] It has garnered significant attention for its broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1] The presence of the furan ring, a common motif in biologically active compounds, coupled with the electron-withdrawing nitrovinyl group, is believed to be crucial for its therapeutic action. However, this reactive functionality also renders the molecule susceptible to degradation under various conditions, posing a significant hurdle in its translation from a promising candidate to a stable drug product.

This guide aims to provide a deep dive into the chemical stability of G-0, moving beyond a simple listing of degradation triggers to a mechanistic understanding of the underlying chemical transformations. This knowledge is critical for designing stable formulations, defining appropriate storage conditions, and developing stability-indicating analytical methods.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of G-0 is essential for predicting its stability and designing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 139.11 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 68-70 °C | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | General knowledge |

| Volatility | Exhibits volatility and can undergo sublimation. | [1] |

Key Factors Influencing the Stability of this compound

The stability of G-0 is influenced by several environmental factors, with its chemical structure containing two key reactive moieties: the furan ring and the nitrovinyl group. The primary degradation pathways are anticipated to involve hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway for G-0, particularly given the electrophilic nature of the nitrovinyl group. The presence of water can lead to the cleavage of the carbon-carbon double bond.

Proposed Pathway: Hydrolysis to Furfural

It has been reported that nitrovinylfuran derivatives decompose to their corresponding aldehydes in aqueous media. This suggests a retro-Henry type reaction or a Michael addition of water followed by elimination. The most probable degradation product under neutral to acidic aqueous conditions is furfural .

Caption: Proposed hydrolytic degradation pathway of G-0.

Under basic conditions, the nitrovinyl moiety is highly susceptible to nucleophilic attack, potentially leading to a more complex degradation profile.

Oxidative Degradation

The furan ring in G-0 is susceptible to oxidative cleavage.[2] Oxidizing agents, such as peroxides or even atmospheric oxygen over time, can lead to the formation of dicarbonyl compounds and carboxylic acids.

Proposed Pathway: Oxidative Ring Opening

Oxidative degradation is likely to proceed via epoxidation of the furan ring followed by rearrangement to yield unsaturated dicarbonyl compounds.

Caption: Proposed oxidative degradation pathway of G-0.

Furthermore, the nitrovinyl group itself can be susceptible to oxidative reactions, although the furan ring is generally more prone to oxidation. Studies have shown that this compound can induce oxidative stress in biological systems, suggesting its potential to participate in redox reactions.[3][4][5]

Photodegradation

Furan derivatives are known to be photochemically active.[6][7][8] Exposure to light, particularly in the UV region, can induce isomerization and cycloaddition reactions.

Proposed Pathway: Photoisomerization and Dimerization

Upon irradiation, G-0 can undergo trans-cis isomerization around the vinyl double bond. In concentrated solutions or the solid state, [2+2] cycloaddition to form dimers is a plausible photodegradation pathway.[8]

Caption: Proposed photodegradation pathways of G-0.

Thermal Degradation

While G-0 is a crystalline solid with a defined melting point, elevated temperatures can promote degradation. Sublimation is a known characteristic of G-0, which is a physical stability concern.[1] Chemical degradation at higher temperatures could involve polymerization or decomposition of the nitro group.

Experimental Protocols for Stability Assessment

A robust assessment of G-0's stability requires a systematic approach using forced degradation studies. These studies intentionally stress the molecule to generate potential degradation products and establish stability-indicating analytical methods.

Forced Degradation (Stress Testing) Workflow

The following workflow outlines a comprehensive forced degradation study for G-0.

Caption: Workflow for forced degradation studies of G-0.

Step-by-Step Methodologies

4.2.1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For solid-state studies, use the pure, crystalline compound.

4.2.2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a predetermined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M sodium hydroxide before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M hydrochloric acid before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified duration (e.g., 2, 4, 8 hours).

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid: Place the crystalline compound in a controlled temperature oven at 80°C.

-

-

Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark.

4.2.3. Analytical Characterization:

-

HPLC-UV/DAD: Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a good starting point. The photodiode array detector will help in assessing peak purity.

-

LC-MS/MS: Couple the developed HPLC method to a mass spectrometer to obtain the mass-to-charge ratio of the degradation products. This is crucial for their preliminary identification.

-

NMR Spectroscopy: For significant degradation products, isolation (e.g., by preparative HPLC) followed by NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is necessary for definitive structural elucidation.

Summary of Potential Degradation Products

Based on the proposed pathways, the following table summarizes the likely degradation products of this compound.

| Stress Condition | Proposed Degradation Product(s) | Probable Mechanism |

| Hydrolysis | Furfural, Nitromethane | Retro-Henry type reaction/Michael addition of water |

| Oxidation | Unsaturated dicarbonyl compounds, Carboxylic acids | Oxidative cleavage of the furan ring |

| Photodegradation | cis-2-(2-Nitrovinyl)furan, Cyclobutane dimers | Photoisomerization, [2+2] Cycloaddition |

| Thermal | Polymers, Products of nitro group decomposition | Thermally induced polymerization and decomposition |

Conclusion and Recommendations

This compound is a molecule of significant therapeutic promise, but its inherent chemical reactivity necessitates a thorough understanding of its stability. The primary degradation pathways are likely to involve hydrolysis of the nitrovinyl group to furfural, oxidative cleavage of the furan ring, and photodegradation through isomerization and dimerization.

For drug development professionals, the following recommendations are crucial:

-

Formulation Strategy: Given its susceptibility to hydrolysis, aqueous formulations should be carefully buffered or avoided in favor of non-aqueous or solid dosage forms. Protection from light is essential to prevent photodegradation. The inclusion of antioxidants may be beneficial in mitigating oxidative degradation.

-

Analytical Control: A validated, stability-indicating HPLC method is indispensable for routine quality control and stability studies. This method must be capable of separating G-0 from all potential degradation products.

-

Storage Conditions: G-0 and its formulations should be stored in well-closed, light-resistant containers at controlled room temperature, with protection from moisture.

By proactively addressing the stability challenges of this compound through a deep understanding of its degradation pathways, researchers can pave the way for its successful development into a safe and effective therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Resurgence of Nitrovinylfurans: A Technical Guide to Their Therapeutic Potential

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a multitude of therapeutic agents.[1] Among its derivatives, nitrovinylfurans have a long-standing history as potent antimicrobial agents.[2] However, contemporary research is unveiling a broader therapeutic landscape for this chemical class, with promising applications in oncology and parasitology. This in-depth technical guide provides a comprehensive overview of the chemistry, mechanism of action, and potential therapeutic applications of nitrovinylfurans. We will explore their established antimicrobial efficacy, delve into the emerging evidence for their anticancer and antiparasitic activities, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.

The Chemistry of Nitrovinylfurans: Synthesis and Bioactivation

The therapeutic efficacy of nitrovinylfurans is intrinsically linked to their chemical structure, specifically the presence of a nitro group on the furan ring. This feature is central to their mechanism of action, which relies on bioreductive activation within the target cell.